

Application Notes & Protocols: Ethyl 6-hydroxy-5-iodonicotinate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ethyl 6-hydroxy-5-iodonicotinate

CAS No.: 160729-80-6

Cat. No.: B3106809

[Get Quote](#)

Introduction: The Strategic Value of Ethyl 6-hydroxy-5-iodonicotinate

In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. Pharmaceutical intermediates are the foundational building blocks that enable this exploration.[1][2] **Ethyl 6-hydroxy-5-iodonicotinate** (CAS No: 160729-80-6) has emerged as a particularly valuable scaffold in medicinal chemistry.[3] Its structure is a masterful convergence of functionalities, offering chemists multiple, orthogonal handles for molecular elaboration.

The strategic utility of this intermediate stems from three key structural features:

- **The Pyridine Core:** A privileged heterocycle present in numerous approved drugs, known for its ability to engage in hydrogen bonding and other key biological interactions.

- The Iodo Group (C5): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Its reactivity, particularly in comparison to bromo or chloro substituents, allows for milder reaction conditions, making it ideal for complex molecule synthesis.[4] This position is the primary site for introducing significant molecular diversity.
- The Hydroxyl Group (C6): A versatile functional group that can act as a hydrogen bond donor or be further functionalized through etherification, esterification, or conversion to other leaving groups.
- The Ethyl Ester (C3): Provides a site for hydrolysis and subsequent amide bond formation, a cornerstone of medicinal chemistry for modulating solubility and target engagement.

This guide provides an in-depth exploration of **Ethyl 6-hydroxy-5-iodonicotinate**, detailing its properties, applications, and field-proven protocols for its use in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura and Sonogashira couplings.

Physicochemical Properties & Characterization

A thorough understanding of the starting material is critical for reproducible and successful synthesis.

Property	Value	Source
CAS Number	160729-80-6	[3]
Molecular Formula	C ₈ H ₈ INO ₃	[3]
Molecular Weight	293.06 g/mol	[3]
Appearance	Solid	
Storage	Room temperature, dry, inert atmosphere	[3]
SMILES	O=C(OCC)C1=CN=C(O)C(I)=C1	[3]

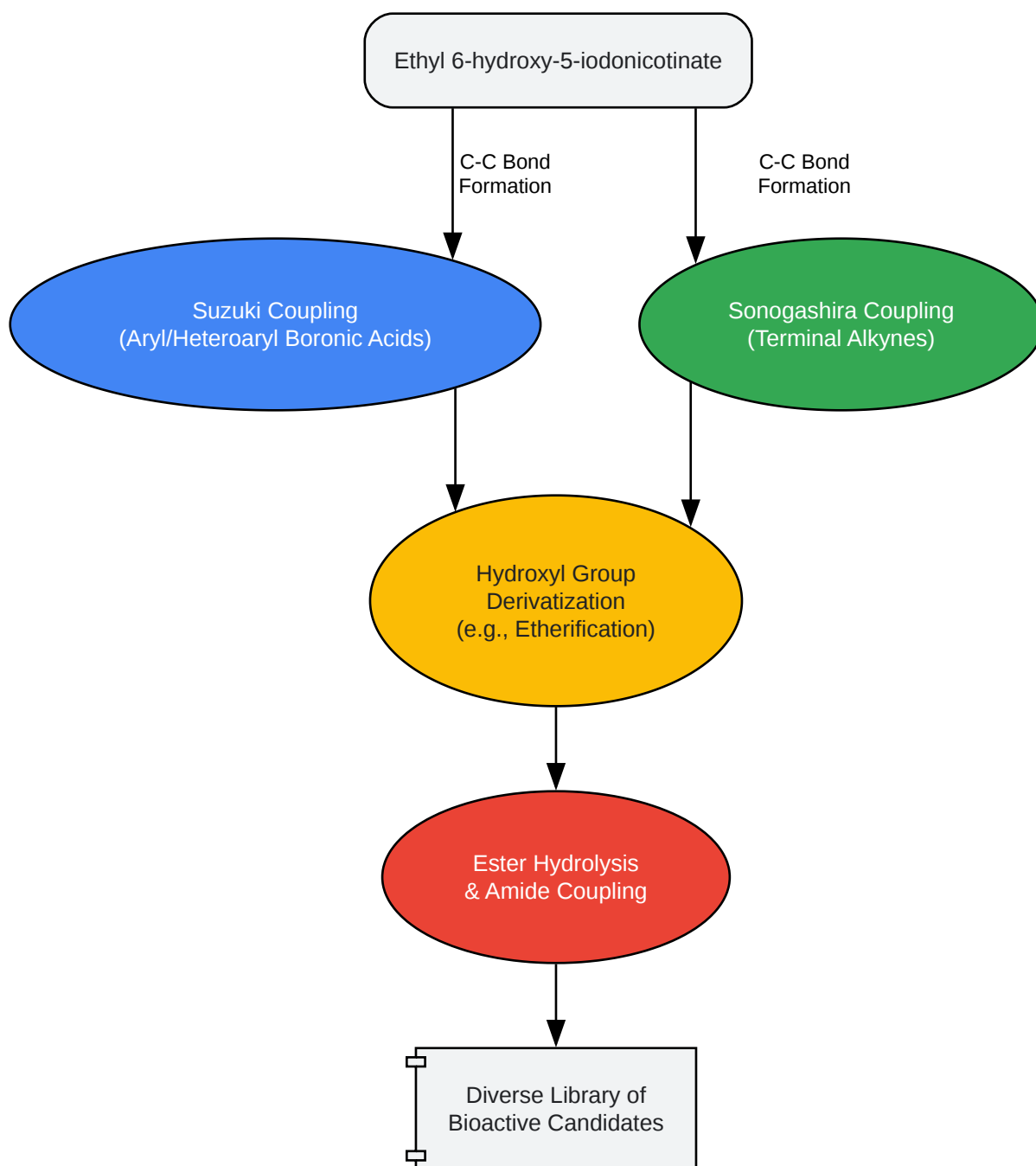
Standard Analytical Characterization:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the structural integrity and purity of the starting material.
- LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight and assess purity.
- HPLC (High-Performance Liquid Chromatography): For quantitative purity assessment.

Core Applications in Drug Discovery: A Versatile Scaffold

Ethyl 6-hydroxy-5-iodonicotinate is a key intermediate for building complex molecules, particularly those targeting the central nervous system (CNS) and for use as anti-inflammatory or anticancer agents.[5][6] Its unique substitution pattern makes it an ideal precursor for creating libraries of compounds for structure-activity relationship (SAR) studies.[6]

The true power of this intermediate lies in its capacity for sequential, regioselective functionalization, as illustrated below.



[Click to download full resolution via product page](#)

Caption: Synthetic pathways using the intermediate.

A prime example of its application is in the synthesis of selective Poly-ADP-ribose-polymerase (PARP) inhibitors. For instance, the core of AZD5305, a potent and selective PARP1 inhibitor, utilizes a related naphthyridinone scaffold, which can be constructed from intermediates like

Ethyl 6-hydroxy-5-iodonicotinate.[7] The ability to introduce specific aryl groups via Suzuki coupling is critical for achieving the desired target engagement and selectivity profile.

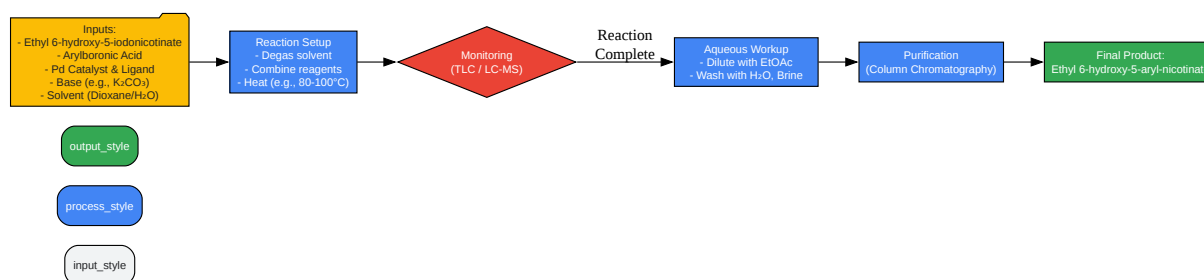
Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust and reproducible, providing detailed steps and the scientific rationale behind them.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable in medicinal chemistry.[8][9] This protocol details the coupling of an arylboronic acid to the 5-position of the pyridine ring.

Workflow Diagram: Suzuki-Miyaura Coupling



[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

- Reagent Preparation: In a flame-dried Schlenk flask, combine **Ethyl 6-hydroxy-5-iodonicotinate** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 equiv).
- Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is $Pd(OAc)_2$ (2-5 mol%) with a supporting phosphine ligand like SPhos or XPhos (4-10 mol%).
 - Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium(0) species and facilitate the oxidative addition step, which is often rate-limiting.[\[10\]](#)
- Solvent & Degassing: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[\[11\]](#)

Typical Suzuki Coupling Parameters

Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Time (h)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Dioxane/H ₂ O	12	85-95
4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (3)	CS ₂ CO ₃	Toluene/EtOH/H ₂ O	8	80-90
3-Pyridylboronic acid	Pd(OAc) ₂ /SPHos (2/4)	K ₃ PO ₄	Dioxane/H ₂ O	16	75-85

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[12] This is invaluable for creating rigid linkers in molecules or as precursors for further transformations.

Step-by-Step Methodology:

- Reagent Preparation: To a degassed solution of **Ethyl 6-hydroxy-5-iodonicotinate** (1.0 equiv) in a suitable solvent mixture like THF and triethylamine (Et₃N) (e.g., 2:1 v/v), add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
 - Scientist's Note: Triethylamine acts as both the base and a solvent. It is crucial for neutralizing the HI byproduct and facilitating the catalytic cycle.[13]
- Co-catalyst Addition: Add the copper(I) iodide (CuI) co-catalyst (2-4 mol%).
 - Rationale: The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[12] While copper-free Sonogashira reactions exist, the copper-catalyzed variant is often faster and more general.[4]
- Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.

- Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-16 hours. Monitor progress by TLC or LC-MS.[13]
- Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate or dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

General Sonogashira Reaction Parameters

Parameter	Condition
Iodoarene	Ethyl 6-hydroxy-5-iodonicotinate (1.0 equiv)
Alkyne	Terminal Alkyne (1.1-1.5 equiv)
Pd Catalyst	Pd(PPh ₃) ₄ or PdCl ₂ (PPh ₃) ₂ (2-5 mol%)
Cu Co-catalyst	CuI (2-4 mol%)
Base/Solvent	Triethylamine, Diisopropylamine
Co-Solvent	THF, DMF, or Acetonitrile
Temperature	Room Temperature to 55 °C
Typical Yields	72-99%[14][15]

Conclusion and Future Outlook

Ethyl 6-hydroxy-5-iodonicotinate stands out as a high-value, versatile intermediate in pharmaceutical research. Its well-defined reactive sites allow for the predictable and efficient construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide a robust framework for researchers to leverage this building block in their drug discovery programs. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the strategic use of pre-functionalized intermediates like **Ethyl 6-hydroxy-5-iodonicotinate** will remain a cornerstone of successful medicinal chemistry campaigns, shortening timelines from hit identification to lead optimization.

References

- MySkinRecipes. Ethyl 6-(hydroxymethyl)-5-methylnicotinate. Available from: [\[Link\]](#)
- Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020). Available from: [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ -valerolactone-based ionic liquids. (2019). Available from: [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ -valerolactone-based ionic liquids. (2019). Available from: [\[Link\]](#)
- Google Patents. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
- Wikipedia. Sonogashira coupling. Available from: [\[Link\]](#)
- National Center for Biotechnology Information. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [\[Link\]](#)
- Wikipedia. Suzuki reaction. Available from: [\[Link\]](#)
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [\[Link\]](#)
- Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [\[Link\]](#)
- PubChem. Ethyl 5-iodo-6-methoxypicolinate. Available from: [\[Link\]](#)
- Organic Chemistry Portal. Suzuki Coupling. Available from: [\[Link\]](#)
- PubMed. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021). Available from: [\[Link\]](#)

- Myers, A. The Suzuki Reaction - Chem 115. Available from: [\[Link\]](#)
- Drug Target Review. Researchers synthesise potential anticancer compounds. (2021). Available from: [\[Link\]](#)
- ResearchGate. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. (2026). Available from: [\[Link\]](#)
- MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026). Available from: [\[Link\]](#)
- National Center for Biotechnology Information. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Intermediates for the pharmaceutical industry - Evonik Industries \[healthcare.evonik.com\]](#)
- [2. arborpharmchem.com \[arborpharmchem.com\]](#)
- [3. 160729-80-6|Ethyl 6-hydroxy-5-iodonicotinate|BLD Pharm \[bldpharm.com\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](#)
- [5. Ethyl 6-\(hydroxymethyl\)-5-methylnicotinate \[myskinrecipes.com\]](#)
- [6. Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate | Benchchem \[benchchem.com\]](#)
- [7. Discovery of 5-{4-\[\(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl\)methyl\]piperazin-1-yl}-N-methylpyridine-2-carboxamide \(AZD5305\): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With \(Hetero\)Aryl Boronic Acids for DNA-Encoded Libraries - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Suzuki reaction - Wikipedia \[en.wikipedia.org\]](#)

- [10. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](https://myers.faculty.chemistry.harvard.edu)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [12. Sonogashira coupling - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [13. eprints.soton.ac.uk \[eprints.soton.ac.uk\]](https://eprints.soton.ac.uk)
- [14. Palladium-catalyzed Sonogashira coupling reactions in \$\gamma\$ -valerolactone-based ionic liquids - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [15. Palladium-catalyzed Sonogashira coupling reactions in \$\gamma\$ -valerolactone-based ionic liquids \[beilstein-journals.org\]](https://beilstein-journals.org)
- To cite this document: BenchChem. [Application Notes & Protocols: Ethyl 6-hydroxy-5-iodonicotinate in Pharmaceutical Intermediate Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3106809/docs#application-notes-protocols-ethyl-6-hydroxy-5-iodonicotinate-in-pharmaceutical-intermediate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check